N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a complex molecular structure that includes a pyrazole ring, an oxolane ring, and a phenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-9-21-13-16(12-20-21)18(22)19-11-15-8-10-23-17(15)14-6-4-3-5-7-14/h3-7,12-13,15,17H,2,8-11H2,1H3,(H,19,22)/t15-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGLYXRRRWZCH-RDJZCZTQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)NCC2CCOC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=C(C=N1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling Reactions: The final step involves coupling the oxolane and pyrazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-butylpyrazole-4-carboxamide
- N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-ethylpyrazole-4-carboxamide
Uniqueness
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1-propylpyrazole-4-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
